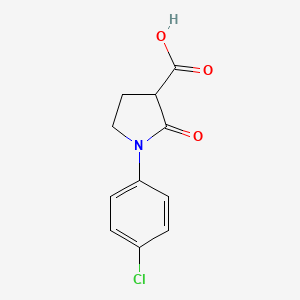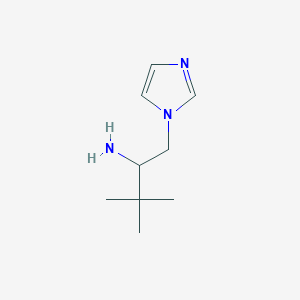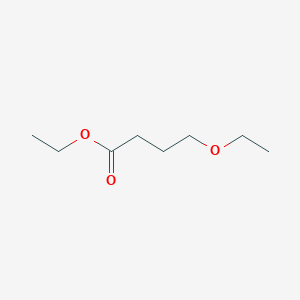
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (also known as 4-chloropyrrolidine-3-carboxylic acid or 4-CPCA) is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrrolidine family of compounds and is a colorless solid at room temperature. 4-CPCA is a chiral compound, meaning that it has two different forms that are mirror images of each other. This property makes it an important compound in the field of asymmetric synthesis, a type of chemical synthesis that produces compounds with only one form.
Applications De Recherche Scientifique
Nootropic Activity
- Potential Nootropic Agents: Synthesis of 1,4-Disubstituted 2-Oxopyrrolidines, including 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives, has been explored for potential nootropic (cognitive enhancing) activity. These compounds were tested for their effects on cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).
Antioxidant Activity
- Synthesis of Derivatives for Antioxidant Activity: A study synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to screen their antioxidant activity. Several of these derivatives exhibited potent antioxidant properties, even surpassing known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Molecular Complexation
- Complexation of Nucleotide Bases: Research has been conducted on molecular tweezers with active site carboxylic acids, such as 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, focusing on their ability to form complexes with nucleotide bases. This study explored the effects of microenvironment on the complexation behavior (Zimmerman, Wu, & Zeng, 1991).
Antimicrobial Activity
- Synthesis for Antimicrobial Activity: The synthesis of certain derivatives of 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been explored for their antimicrobial activity. These derivatives were tested against various bacterial strains, including resistant strains, showing promising results (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Antibacterial Activity
- Synthesis and Antibacterial Evaluation: A series of 1,4-disubstituted pyrrolidinone derivatives, related to 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, were synthesized and evaluated for their antibacterial activity. One specific compound demonstrated high antibacterial efficacy (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).
Synthesis and Transformation
- Microwave-Assisted Synthesis: Research has been conducted on the microwave-assisted synthesis of derivatives, showcasing an efficient approach to creating compounds related to 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (Hesse, Perspicace, & Kirsch, 2007).
- Stereospecific Synthesis: Studies have been conducted on the stereospecific synthesis of compounds such as Baclofen and PCPGABA via derivatives of 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, demonstrating the potential in chiral synthesis applications (Yoshifuji & Kaname, 1995).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNOUYHIMXGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398853 | |
| Record name | 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
226881-06-7 | |
| Record name | 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate](/img/structure/B1608397.png)



![5-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid](/img/structure/B1608403.png)